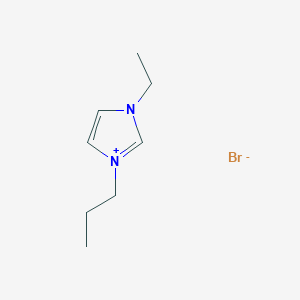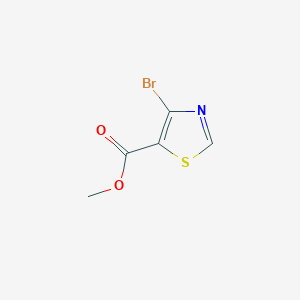![molecular formula C14H12F3NO3S B6359336 4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97% CAS No. 710291-56-8](/img/structure/B6359336.png)
4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, or 4-MOM-TFPBSA, is an organosulfonamide compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents and has a melting point of 115-117 °C. 4-MOM-TFPBSA has been used in a variety of scientific research applications due to its unique properties and structure.
Wissenschaftliche Forschungsanwendungen
4-MOM-TFPBSA has been used in a variety of scientific research applications due to its unique properties and structure. It has been used as a reagent in organic synthesis, a catalyst in the synthesis of organic compounds, and a ligand in coordination chemistry. In addition, 4-MOM-TFPBSA has been used as a substrate in enzyme-catalyzed reactions, as a stabilizing agent in the synthesis of proteins, and as a ligand in the preparation of metal complexes.
Wirkmechanismus
4-MOM-TFPBSA has been found to act as a reversible inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. In addition, 4-MOM-TFPBSA has been found to act as an agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
4-MOM-TFPBSA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. In addition, 4-MOM-TFPBSA has been found to act as an agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of mood and anxiety. It has also been found to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-MOM-TFPBSA has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in water and organic solvents, and it has a low melting point. In addition, it is relatively inexpensive and can be synthesized in a variety of ways. However, 4-MOM-TFPBSA can be toxic if inhaled or ingested, and it can be irritating to the skin and eyes.
Zukünftige Richtungen
The use of 4-MOM-TFPBSA in scientific research is still in its infancy, and there are a number of potential future directions for its use. These include its use in drug development, as a substrate in enzyme-catalyzed reactions, and as a ligand in the preparation of metal complexes. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, 4-MOM-TFPBSA could be used as a tool in the development of new synthetic methods and catalysts.
Synthesemethoden
4-MOM-TFPBSA can be synthesized in a variety of ways. The most common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(trifluoromethyl)phenylboronic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a polar solvent, such as dimethylformamide, and yields the desired product in good yield.
Eigenschaften
IUPAC Name |
4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-21-12-6-8-13(9-7-12)22(19,20)18-11-4-2-10(3-5-11)14(15,16)17/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKIAWHMKWEQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)



![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)


![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)

